molecular formula C₂₀H₂₈O B023086 13-Ethyl-11-methylenegon-4-en-17-one CAS No. 54024-21-4

13-Ethyl-11-methylenegon-4-en-17-one

Cat. No. B023086
CAS RN: 54024-21-4
M. Wt: 284.4 g/mol
InChI Key: KVNYZZFGXXHVMG-CAVMOMJPSA-N
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Description

Synthesis Analysis

The synthesis of 13-Ethyl-11-methylenegon-4-en-17-one involves complex reactions and methods. One study detailed the base-promoted air oxidation of this compound, highlighting the reactivity of the 16-methylenic position toward molecular oxygen under basic conditions, resulting in the formation of specific by-products (Compostella et al., 2002). Another synthesis approach involves the sequential hydrogenation of double bonds and treatment with p-toluenesulfonic acid to yield specific steroidal compounds (Yoshioka et al., 1973).

Molecular Structure Analysis

The molecular structure of derivatives of 13-Ethyl-11-methylenegon-4-en-17-one has been elucidated using techniques like X-ray diffraction. For instance, Modica et al. (2003) determined the crystal structures of steroidal monoenes obtained from the reduction of the aromatic A ring of a related compound, providing insights into the conformations and stereochemistry of these molecules (Modica et al., 2003).

Chemical Reactions and Properties

The compound exhibits high reactivity, especially at the 16-methylenic position, leading to various chemical transformations. For example, the oxidation and dimerization reactions of 13-Ethyl-11-methylenegon-4-en-17-one have been studied, demonstrating the formation of dimeric products under certain conditions (Compostella et al., 2002).

Scientific Research Applications

  • Synthesis and Derivatives : A study revealed that base-promoted air oxidation of 13-Ethyl-11-methylenegon-4-en-17-one leads to the formation of dimeric compounds structurally related to desogestrel (Compostella et al., 2002). Additionally, the synthesis of dl-17-Ethynyl-17-hydroxy-13-allylgon-4-en-3-one, a potent progestational agent similar to norgestrel, was successfully achieved (Yoshioka et al., 1973).

  • Stereochemistry and Crystal Structures : Investigations into the crystal structures of steroidal monoenes, such as 13-ethyl-10-gona-4-ene-11,17-diacetate, revealed their conformations and unusual stereochemistry (Modica et al., 2003).

  • Progestational Activity : Various studies have highlighted the potent progestational activity of derivatives of 13-Ethyl-11-methylenegon-4-en-17-one, warranting further examination as therapeutic agents (Edgren et al., 1963).

  • Chemical Transformations : Research on selective hydrogenation and oxidation processes involving derivatives of 13-Ethyl-11-methylenegon-4-en-17-one has been conducted, shedding light on stereo-selective hydrogenation and hydroboration-chromic acid oxidation processes (Liu et al., 1996).

  • Methanol Conversion : The compound's relevance extends to the field of catalysis, particularly in studies involving the conversion of methanol to hydrocarbons, where isotopic labeling with 13C methanol has been utilized (Mikkelsen et al., 2000).

  • Mass Spectrometry Analysis : Mass spectrometry studies involving 13C-labeled methylene derivatives of steroids, including those related to 13-Ethyl-11-methylenegon-4-en-17-one, have been performed to understand fragmentation paths (Garcia et al., 1981).

properties

IUPAC Name

(8S,9S,10R,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-3-20-12-13(2)19-15-7-5-4-6-14(15)8-9-16(19)17(20)10-11-18(20)21/h6,15-17,19H,2-5,7-12H2,1H3/t15-,16-,17-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNYZZFGXXHVMG-XFAGIWRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2=O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC12CC(=C)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one

CAS RN

54024-21-4
Record name (8S,9S,10R,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Ethyl-11-methylenegon-4-en-17-one
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Reactant of Route 5
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Reactant of Route 6
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